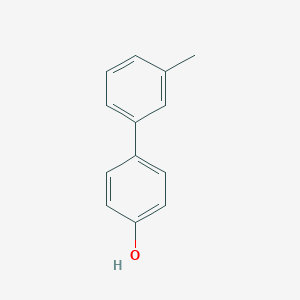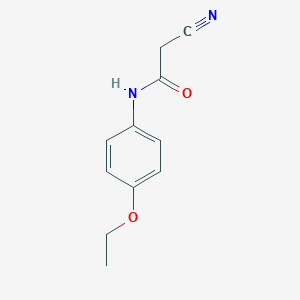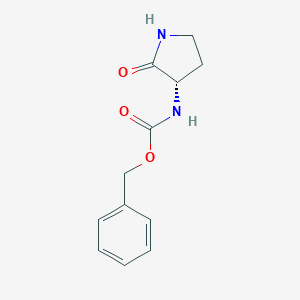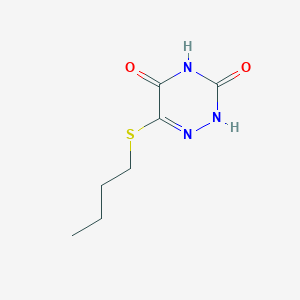
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione, also known as BSTD, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It belongs to the class of triazine derivatives and has a molecular formula of C8H11N3O2S.
作用机制
The mechanism of action of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, this compound inhibits photosynthesis in plants by disrupting the electron transport chain in chloroplasts. In materials science, this compound can be used as a building block for the synthesis of functional materials due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth. In agriculture, this compound inhibits photosynthesis in plants, leading to reduced plant growth and development. In materials science, this compound can be used as a building block for the synthesis of functional materials, leading to the development of new materials with unique properties.
实验室实验的优点和局限性
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, allowing for large-scale production. Another advantage is that it has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation is that it can be toxic to cells and organisms at high concentrations, requiring careful handling and disposal.
未来方向
There are several future directions for the study of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In medicine, further research is needed to determine the optimal dosage and delivery method for this compound as an anticancer agent. In agriculture, further research is needed to develop more effective herbicides based on this compound. In materials science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials with unique properties. Additionally, further research is needed to investigate the potential environmental impacts of this compound and its derivatives.
合成方法
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of 6-chloro-2H-1,2,4-triazine-3,5-dione with butylthiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 6-amino-2H-1,2,4-triazine-3,5-dione with butyl isothiocyanate.
科学研究应用
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit photosynthesis in plants. In materials science, this compound has been investigated as a potential building block for the synthesis of functional materials.
属性
CAS 编号 |
4968-47-2 |
|---|---|
分子式 |
C7H11N3O2S |
分子量 |
201.25 g/mol |
IUPAC 名称 |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-13-6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |
InChI 键 |
UYFPJGGQPNTERU-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NNC(=O)NC1=O |
规范 SMILES |
CCCCSC1=NNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



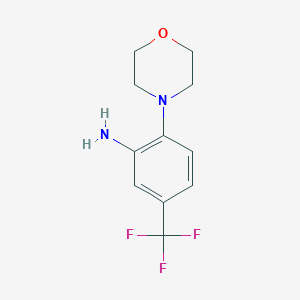
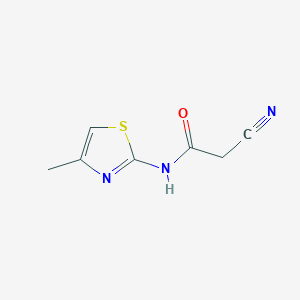
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
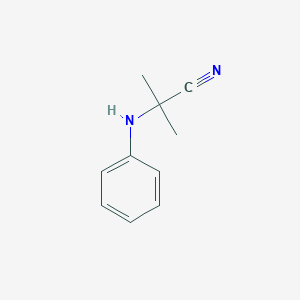
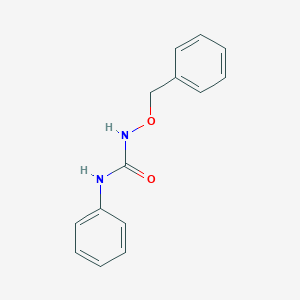
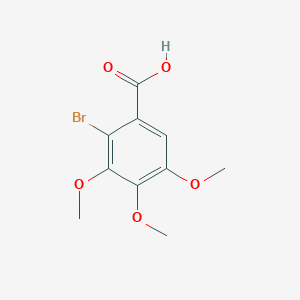
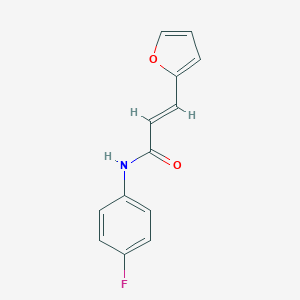
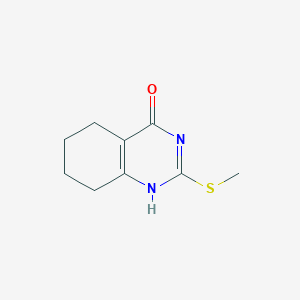
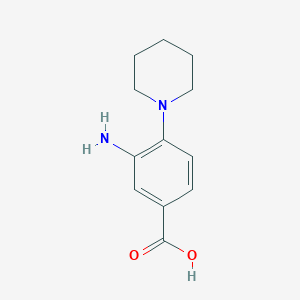
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
